molecular formula C9H16N2O2 B15129122 3-Hydroxy-1-piperidin-4-ylpyrrolidin-2-one

3-Hydroxy-1-piperidin-4-ylpyrrolidin-2-one

Cat. No.: B15129122
M. Wt: 184.24 g/mol
InChI Key: UDUFWKWMUILCMD-UHFFFAOYSA-N
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Description

3-Hydroxy-1-piperidin-4-ylpyrrolidin-2-one is a heterocyclic compound that features both a piperidine and a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-piperidin-4-ylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a suitable carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as amination, cyclization, and purification to achieve the desired product with high purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3-Hydroxy-1-piperidin-4-ylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-piperidin-4-ylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidinone ring but lacks the piperidine ring.

    Piperidine derivatives: Compounds with similar piperidine structures but different functional groups.

Uniqueness: 3-Hydroxy-1-piperidin-4-ylpyrrolidin-2-one is unique due to its combination of both piperidine and pyrrolidinone rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-hydroxy-1-piperidin-4-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-8-3-6-11(9(8)13)7-1-4-10-5-2-7/h7-8,10,12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUFWKWMUILCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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